6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
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Description
6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H15ClN4S and its molecular weight is 354.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that our compound might interact with its targets, possibly inhibiting their activity and resulting in changes to the cell cycle progression .
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound may affect cell cycle progression . This could lead to downstream effects such as apoptosis induction within cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that our compound might also exhibit cytotoxic effects, potentially leading to cell death .
Biological Activity
6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C18H15ClN4S
- Molecular Weight : 354.86 g/mol
- CAS Number : 866040-38-2
- Density : 1.39 g/cm³ (predicted)
- pKa : 0.98 (predicted) .
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of aminopyrazoles with various electrophilic compounds. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while expanding the structural diversity of derivatives .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer potential. Studies have shown that these compounds can inhibit key enzymes involved in cancer progression:
- Aurora Kinase Inhibition : Certain derivatives have been reported to act as potent inhibitors of aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers .
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects:
- COX-2 Inhibition : It has been shown to suppress COX-2 activity with an IC50 value comparable to the standard anti-inflammatory drug celecoxib (IC50 = 0.04 μmol) . This suggests that it could be a viable candidate for developing new anti-inflammatory therapies.
Antioxidant Effects
Recent studies also highlight the antioxidant properties of thienopyrazole derivatives, including the compound . These properties are essential for protecting cells from oxidative stress, which is linked to various diseases .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- In Vivo Anti-inflammatory Models :
Properties
IUPAC Name |
6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-11-15(7-13-3-4-17(19)20-8-13)12(2)23-18(22-11)16(9-21-23)14-5-6-24-10-14/h3-6,8-10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNWHHSCMZTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)CC4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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